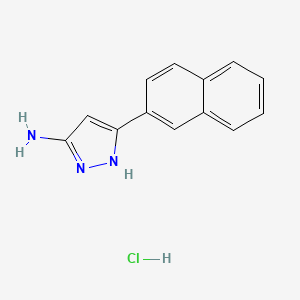
4-Benzylbenzyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylbenzyl acrylate is an organic compound with the molecular formula C17H16O2 It is an ester derived from acrylic acid and 4-benzylbenzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylbenzyl acrylate typically involves the esterification of acrylic acid with 4-benzylbenzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzylbenzyl acrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which has applications in coatings and adhesives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 4-benzylbenzyl alcohol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used to hydrolyze the ester bond.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 4-benzylbenzyl alcohol
Applications De Recherche Scientifique
4-Benzylbenzyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The polymers derived from this compound are used in coatings, adhesives, and other materials that require specific mechanical and thermal properties.
Biomedical Applications: Research is ongoing into the use of this compound-based polymers in drug delivery systems and tissue engineering.
Mécanisme D'action
The primary mechanism of action for 4-Benzylbenzyl acrylate involves its polymerization to form high-molecular-weight polymers. The acrylate group undergoes free radical polymerization, initiated by thermal or photochemical means, leading to the formation of long polymer chains. These polymers can interact with various substrates, providing mechanical strength and stability .
Comparaison Avec Des Composés Similaires
Benzyl Acrylate: Similar in structure but lacks the additional benzyl group, leading to different polymer properties.
Methyl Methacrylate: Another acrylate ester, widely used in the production of Plexiglas and other transparent polymers.
Uniqueness: 4-Benzylbenzyl acrylate is unique due to the presence of the benzyl group, which imparts specific mechanical and thermal properties to the resulting polymers. This makes it suitable for applications where enhanced strength and stability are required .
Propriétés
Formule moléculaire |
C17H16O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(4-benzylphenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-2-17(18)19-13-16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h2-11H,1,12-13H2 |
Clé InChI |
GLARBKMIVXLNQX-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


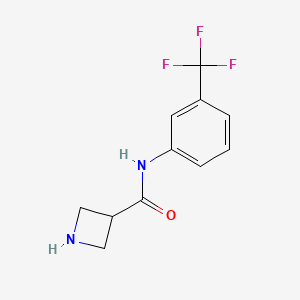

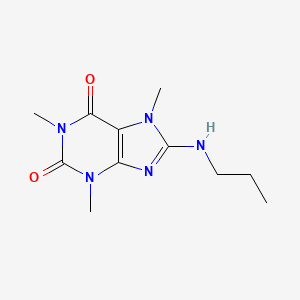
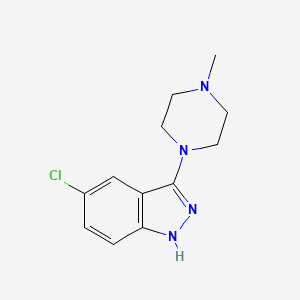

![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)

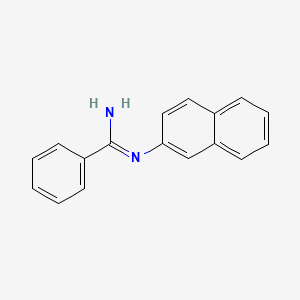
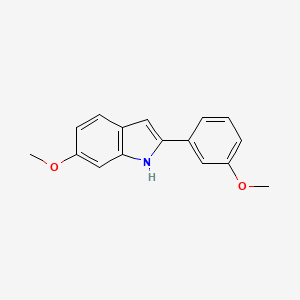
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)

